Butyl rubber

Beschreibung

Eigenschaften

CAS-Nummer |

68081-82-3 |

|---|---|

Molekularformel |

C9H16 |

Molekulargewicht |

124.22 g/mol |

IUPAC-Name |

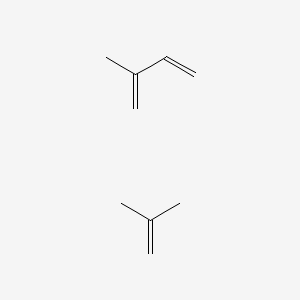

2-methylbuta-1,3-diene;2-methylprop-1-ene |

InChI |

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3 |

InChI-Schlüssel |

VHOQXEIFYTTXJU-UHFFFAOYSA-N |

SMILES |

CC(=C)C.CC(=C)C=C |

Kanonische SMILES |

CC(=C)C.CC(=C)C=C |

Andere CAS-Nummern |

68441-14-5 9010-85-9 68081-82-3 |

Synonyme |

butyl rubber |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Butyl Rubber

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of butyl rubber, a copolymer of isobutylene (B52900) and isoprene (B109036). It delves into the cationic polymerization process, the role of various catalysts and initiators, and the critical reaction parameters that influence the final polymer properties. Detailed experimental protocols for laboratory-scale synthesis and characterization are presented, along with a summary of key quantitative data in structured tables. Furthermore, this guide includes visual representations of the polymerization mechanism and industrial production workflow through detailed diagrams.

Introduction

This compound, also known as isobutylene-isoprene rubber (IIR), is a synthetic elastomer valued for its excellent impermeability to gases, chemical resistance, and good flex properties. It is synthesized through the cationic copolymerization of its primary monomer, isobutylene, with a small percentage of isoprene (typically 1-3%).[1] The isoprene units introduce unsaturated sites into the polymer backbone, which are essential for vulcanization (cross-linking).[2] The unique properties of this compound make it a critical material in various applications, including tire inner liners, pharmaceutical stoppers, adhesives, and sealants.

This guide will explore the fundamental aspects of this compound synthesis, focusing on the underlying chemical mechanisms and the kinetics that govern the polymerization process.

Synthesis Mechanism: Cationic Polymerization

The synthesis of this compound proceeds via a cationic polymerization mechanism, which is initiated by a Lewis acid catalyst in the presence of a proton source (co-initiator).[3][4] The process can be broken down into three main stages: initiation, propagation, and termination/chain transfer.

Initiation

The initiation step involves the formation of a carbocation from an isobutylene monomer. This is typically achieved using a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), and a co-initiator like water or a proton-donating acid.[3][4] The Lewis acid activates the co-initiator, which then protonates an isobutylene molecule, generating a tertiary carbocation.

Propagation

During the propagation stage, the newly formed carbocation rapidly adds successive isobutylene monomers. This chain growth reaction is exothermic and proceeds at a very high rate, especially at the extremely low temperatures required for the synthesis of high molecular weight this compound.[2][5] A small amount of isoprene is also incorporated into the growing polymer chain, providing the necessary unsaturation for subsequent cross-linking.

Termination and Chain Transfer

The polymerization process can be terminated in several ways. In chain transfer to a monomer, a proton is abstracted from a monomer molecule, terminating the growing chain and creating a new carbocation to initiate a new chain. Termination can also occur through reaction with impurities or by the collapse of the ion pair formed between the growing carbocation and the counter-ion from the catalyst complex.[4]

Kinetics of this compound Synthesis

The kinetics of this compound synthesis are complex and highly dependent on several factors, including temperature, initiator and monomer concentrations, and the solvent system used.

Effect of Temperature

The polymerization of isobutylene is characterized by a negative apparent activation energy, meaning the rate of polymerization increases as the temperature decreases.[6] Extremely low temperatures, typically between -90°C and -100°C, are necessary to achieve high molecular weight this compound. At higher temperatures, chain transfer reactions become more prevalent, leading to the formation of lower molecular weight polymers.[7]

Effect of Initiator and Monomer Concentration

The rate of polymerization is influenced by the concentrations of both the initiator and the monomers. Generally, a higher initiator concentration leads to a faster reaction rate but can result in a lower average molecular weight due to an increased number of polymer chains being initiated simultaneously. The monomer concentration also directly affects the polymerization rate; a higher monomer concentration typically leads to a faster rate of polymerization and can favor the formation of higher molecular weight polymers.

Monomer Reactivity Ratios

In the copolymerization of isobutylene (M₁) and isoprene (M₂), the monomer reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. For the isobutylene-isoprene system, the reactivity ratios are close to unity, indicating a tendency for random incorporation of the two monomers into the polymer chain.[2] This is crucial for achieving a homogeneous distribution of unsaturation sites for effective vulcanization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics of this compound synthesis.

Table 1: Effect of Temperature on Molecular Weight of Polyisobutylene (B167198)

| Temperature (°C) | Number-Average Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) | Reference |

| -30 | 1,000 - 4,000 | < 2.3 | [8] |

| -78 | 207,000 | 2.84 | [9] |

| -95 to -100 | High (commercial grades) | 3 - 5 | [2] |

| -10 to -180 | 10,000 - 1,000,000 | - | [5] |

Table 2: Influence of Initiator and Monomer Concentration on Polymerization

| Initiator System | Initiator Conc. | Monomer Conc. | Reaction Time | Conversion (%) | Mₙ ( g/mol ) | PDI | Reference |

| AlCl₃/Nucleophiles | 1% of isobutylene mass | 22% isobutylene in C4 gas | 30 min | - | 1,000 - 4,000 | < 2.3 | [8] |

| AlCl₃·iPr₂O/Et₂O | - | 0.33–1.30 M | 10 min | ~89% | - | - | [10] |

| AlCl₃/H₂O/Et₂O | [AlCl₃] = 7.14 mM | [IB] = 0.75 M | 10 s | 15.3% | 1,200 | 2.0 | [3] |

| AlCl₃/H₂O/Et₂O | [AlCl₃] = 7.14 mM | [IB] = 0.75 M | 60 s | 35.8% | 1,300 | 2.1 | [3] |

Table 3: Monomer Reactivity Ratios for Isobutylene (M₁) and Isoprene (M₂) Copolymerization

| Catalyst System | r₁ (Isobutylene) | r₂ (Isoprene) | Temperature (°C) | Reference |

| AlCl₃ | ~1 | ~1 | -95 to -100 | [2] |

| TiCl₄ | - | - | - | - |

Note: Specific experimental values for reactivity ratios can vary depending on the exact catalyst system and reaction conditions.

Experimental Protocols

Monomer and Solvent Purification

High purity of monomers and solvent is critical for successful this compound synthesis.[2]

-

Isobutylene and Isoprene: These monomers are typically obtained from refinery streams and can be purified by passing them through columns of activated carbon and CaSO₄ to remove inhibitors and moisture.[9] Further purification can be achieved by distillation.

-

Solvent (e.g., Methyl Chloride): The solvent must be anhydrous. It is typically dried by passing it through a column of a suitable drying agent, such as molecular sieves or calcium chloride.

Initiator/Catalyst Preparation

-

Aluminum Trichloride (AlCl₃) Solution: A stock solution of AlCl₃ is prepared by dissolving anhydrous AlCl₃ powder in the purified solvent (e.g., methyl chloride) under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically in the range of 0.1 wt%.[11]

Polymerization Reaction

The polymerization is carried out in a reactor equipped with a cooling system to maintain the extremely low temperatures required.

-

The reactor is purged with a dry, inert gas (e.g., argon) and cooled to the desired temperature (e.g., -95°C).

-

The purified solvent and monomers (isobutylene and isoprene) are charged into the reactor.

-

The catalyst solution is then introduced to initiate the polymerization. The reaction is typically very rapid and exothermic.

-

The polymerization is allowed to proceed for a specific duration to achieve the desired conversion.

Quenching and Polymer Isolation

-

The polymerization is terminated by adding a quenching agent, such as anhydrous methanol, to the reaction mixture.[9]

-

The precipitated this compound is then collected.

-

The polymer is washed to remove residual catalyst and unreacted monomers.

-

An antioxidant is typically added to the polymer solution to prevent degradation.[2]

-

The solvent is removed, often by steam or hot water stripping, and the resulting rubber crumb is dried.[2]

Polymer Characterization

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the this compound, including the isoprene content and its mode of incorporation into the polymer chain.[13][14]

Industrial Production Workflow

The industrial production of this compound is a continuous or semi-continuous process that involves several key stages.

The process begins with the purification of the isobutylene and isoprene monomers and the methyl chloride diluent.[2] These are then fed into a polymerization reactor maintained at cryogenic temperatures. A solution of aluminum trichloride catalyst is continuously injected to initiate the polymerization. The resulting this compound precipitates as a slurry in the methyl chloride. This slurry is then transferred to a flash drum where unreacted monomers and the diluent are vaporized and recovered for recycling. The polymer is then mixed with an antioxidant and water to form a crumb, which is subsequently dried and baled for packaging. For the production of halothis compound, an additional step of reacting the this compound with chlorine or bromine is included.[2]

Conclusion

The synthesis of this compound via cationic polymerization is a well-established yet complex industrial process. A thorough understanding of the underlying reaction mechanism and kinetics is paramount for controlling the polymer's molecular weight, microstructure, and ultimately, its physical properties. The stringent requirements for low temperatures and high purity of reactants highlight the technical challenges in its production. This guide has provided a detailed overview of these aspects, along with practical experimental protocols and a summary of key kinetic data, to serve as a valuable resource for researchers and professionals in the field.

References

- 1. cdn.ihs.com [cdn.ihs.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tailoring the AlCl3/iPr2O/Et2O initiation system for highly reactive polyisobutylene synthesis in pure n-hexane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. This compound - IIR Rubber - definition, production, properties, applications - Knowledge Base Inpart [inpart24.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

chemical structure and properties of butyl rubber

An In-depth Technical Guide to the Chemical Structure and Properties of Butyl Rubber

Introduction

This compound, also known as isobutylene-isoprene rubber (IIR), is a synthetic elastomer valued for its unique properties, including excellent impermeability to gases and moisture, high damping, and good resistance to heat, weathering, and chemicals.[1][2] It is a copolymer primarily composed of isobutylene (B52900) with a small amount of isoprene (B109036), typically 1-2%.[1][3] The isoprene units introduce double bonds, which are crucial for vulcanization (cross-linking).[1][4] Developed in 1937, this compound has become an essential material in numerous applications, from tire inner liners to pharmaceutical stoppers and protective equipment.[1][5] This guide provides a comprehensive technical overview of the chemical structure, synthesis, properties, and characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

This compound is a random copolymer of isobutylene (about 98%) and isoprene (about 2%).[5][6] The isobutylene provides a saturated and flexible polymer backbone, which is key to many of this compound's characteristic properties, such as its low gas permeability and chemical resistance.[1] The small percentage of isoprene units introduces sites of unsaturation (double bonds) that allow for cross-linking through vulcanization, a process that enhances the rubber's strength and elasticity.[1][4]

Monomers and Polymer Structure

The primary monomer, isobutylene (2-methylpropene), has a chemical formula of C4H8.[4] The comonomer, isoprene (2-methyl-1,3-butadiene), has a chemical formula of C5H8.[4] The incorporation of isoprene into the polyisobutylene (B167198) chain is typically in the 1,4-addition configuration.[2][4]

Caption: Monomers and resulting polymer structure of this compound.

Synthesis: Cationic Polymerization

This compound is synthesized via cationic polymerization.[5][7] This process is typically carried out at very low temperatures (-100 to -90 °C) in a solvent such as methyl chloride.[5][8] A Friedel-Crafts acid, like aluminum trichloride (B1173362) (AlCl₃), is commonly used as an initiator.[7][9] The low temperature is crucial to control the reaction rate and achieve a high molecular weight.[10]

The polymerization process can be summarized as follows:

-

Initiation: The Lewis acid initiator (e.g., AlCl₃) reacts with a co-initiator (trace amounts of water) to form a proton, which then protonates an isobutylene monomer to create a stable tertiary carbocation.

-

Propagation: The carbocation rapidly adds subsequent isobutylene monomers in a head-to-tail fashion. Isoprene is also incorporated into the growing polymer chain.[5]

-

Chain Transfer and Termination: These reactions limit the molecular weight of the polymer.

Halogenated versions of this compound, such as chlorobutyl (CIIR) and bromobutyl (BIIR), are produced by reacting this compound with chlorine or bromine.[6] Halogenation provides more reactive sites for vulcanization, allowing for faster curing rates and improved compatibility with other rubbers.[6]

Properties of this compound

The unique molecular structure of this compound imparts a range of desirable properties.

Physical and Mechanical Properties

This compound is known for its excellent shock absorption and remains flexible over a wide temperature range.[1][5] Its high damping at ambient temperatures is a key characteristic.[2]

| Property | Value | Units | Test Method |

| Density | 0.92 | g/cm³ | ASTM D792 |

| Hardness (Durometer) | 40 - 90 | Shore A | ASTM D2240 |

| Tensile Strength | 500 - 2500 | psi | ASTM D412 |

| Ultimate Elongation | 300 - 850 | % | ASTM D412 |

| Compression Set | Poor to Good (25 - 50%) | % | ASTM D395 |

| Operating Temperature Range | -40 to 120 | °C | - |

| Gas Permeability | Excellent (Very Low) | - | ASTM D1434 |

Chemical Resistance

This compound exhibits strong resistance to a variety of chemicals, which is attributed to its saturated polymer backbone.[1]

| Chemical Agent | Resistance Rating | Test Method |

| Acids (Dilute) | Excellent | ASTM D471 |

| Acids (Concentrated) | Good to Excellent | ASTM D471 |

| Alkalis | Excellent | ASTM D471 |

| Alcohols | Excellent | ASTM D471 |

| Ketones (e.g., Acetone, MEK) | Good | ASTM D471 |

| Oils (Petroleum-based) | Poor | ASTM D471 |

| Gasoline, Solvents | Poor | ASTM D471 |

| Water | Excellent | ASTM D471 |

| Ozone and UV Radiation | Excellent | ASTM D1149 |

Experimental Protocols

Accurate characterization of this compound is essential for quality control and research. Below are summaries of standard methodologies.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of this compound.[11]

Methodology:

-

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or hexane).[12] The solution should be filtered to remove any insoluble particles.[12]

-

Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector. The system should have columns suitable for high molecular weight polymers, such as PLgel 10 µm MIXED-B columns.[12]

-

Calibration: Generate a calibration curve using narrow molecular weight standards, such as polystyrene (PS) or polyisobutylene (PIB) standards.[11] The Universal Calibration principle can be applied using Mark-Houwink constants for this compound.[11]

-

Analysis: Inject the filtered sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the porous gel of the columns.

-

Data Processing: The molecular weight distribution is calculated from the elution profile by comparing it to the calibration curve.

Isoprene Content and Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and monomer composition of this compound.[4]

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Spectral Analysis:

-

In the ¹H NMR spectrum, the signals corresponding to the isoprene units can be identified and integrated. For instance, the olefinic protons of the 1,4-isoprene unit typically appear around 5.1 ppm.[13]

-

The isobutylene protons will give rise to large signals at different chemical shifts.

-

By comparing the integral of the isoprene signals to the integral of the isobutylene signals, the molar percentage of isoprene in the copolymer can be quantitatively determined.[4]

-

Mechanical Properties Testing

Standardized tests are used to measure the mechanical properties of vulcanized this compound.

Caption: General workflow for mechanical and physical testing.

Tensile Testing (ASTM D412): [1]

-

Specimen: Use dumbbell-shaped test specimens cut from a vulcanized rubber sheet.[14]

-

Procedure: The specimen is placed in the grips of a universal testing machine. It is then pulled at a constant rate (typically 500 mm/min) until it breaks.[14]

-

Measurements: The force required to stretch the specimen and the elongation at break are recorded. Tensile strength (maximum stress before breaking) and ultimate elongation are calculated.[1]

Compression Set (ASTM D395): [9]

-

Specimen: Use a cylindrical button-shaped specimen.

-

Procedure: The specimen is compressed to a specified percentage of its original height (e.g., 25%) and held under this compression for a set time at a specific temperature (e.g., 22 hours at 70°C).[8]

-

Measurement: After the test period, the force is removed, and the specimen is allowed to cool for 30 minutes. The final thickness is measured, and the compression set is calculated as the percentage of the original deflection that is not recovered.[15]

Chemical Resistance (ASTM D471): [16]

-

Specimen: Prepare standard-sized rubber specimens.[17]

-

Procedure: The initial mass, volume, and hardness of the specimens are measured. The specimens are then fully immersed in the test liquid under controlled temperature and time conditions.[18]

-

Measurement: After immersion, the specimens are removed, dried, and their mass, volume, and hardness are measured again. The percentage change in these properties is calculated to determine the effect of the liquid.[18]

Conclusion

This compound is a versatile synthetic elastomer with a unique combination of properties derived from its chemical structure. Its low permeability to gases, excellent chemical and environmental resistance, and high damping capabilities make it indispensable in a wide range of demanding applications. A thorough understanding of its structure, synthesis, and properties, characterized through standardized experimental protocols, is crucial for material scientists and engineers in optimizing its use and developing new applications.

References

- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.cmer.com [cdn.cmer.com]

- 4. rct [rct.kglmeridian.com]

- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. global.saicheng.cn [global.saicheng.cn]

- 8. prepol.com [prepol.com]

- 9. store.astm.org [store.astm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. "Gpc Calibration for the Molecular Weight Measurement of Butyl Rubbers" by Judit Puskas and Rob Hutchinson [ideaexchange.uakron.edu]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. zwickroell.com [zwickroell.com]

- 15. Compression set - Wikipedia [en.wikipedia.org]

- 16. ardl.com [ardl.com]

- 17. applerubber.com [applerubber.com]

- 18. coirubber.com [coirubber.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Fundamentals of Isobutylene-Isoprene Copolymerization

Introduction

Isobutylene-isoprene rubber (IIR), commonly known as butyl rubber, is a synthetic elastomer synthesized by the copolymerization of isobutylene (B52900) with a small percentage of isoprene (B109036).[1] This copolymer is of significant commercial interest due to its unique properties, including excellent impermeability to gases, high damping characteristics, and resistance to heat, ozone, and chemical degradation.[1][2] These attributes make it an indispensable material in a wide array of applications, from tire inner liners and pharmaceutical stoppers to adhesives and protective clothing.[1][3]

The synthesis of this compound is achieved through a cationic polymerization mechanism, a process that requires stringent control of reaction conditions to achieve the desired polymer microstructure and properties.[1] This technical guide provides a comprehensive overview of the fundamental principles of isobutylene-isoprene copolymerization, including the reaction mechanism, kinetics, experimental protocols, and the influence of various parameters on the final polymer characteristics.

Cationic Polymerization Mechanism

The copolymerization of isobutylene and isoprene is a classic example of cationic polymerization, which proceeds via the formation and propagation of a carbocationic active center.[1] The process can be divided into four primary steps: initiation, propagation, chain transfer, and termination.

1. Initiation: The polymerization is typically initiated by a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), in the presence of a co-catalyst or initiator, often a protic substance like water.[1] The Lewis acid and the initiator form a complex that generates a carbocation, which then attacks the first monomer molecule (predominantly isobutylene due to its higher concentration and reactivity in this system) to form a new carbocationic species.

2. Propagation: The newly formed carbocation rapidly adds subsequent monomer units, primarily isobutylene, to extend the polymer chain. Isoprene is incorporated into the growing chain at a much lower frequency, introducing unsaturated sites along the polymer backbone.[3] These unsaturated units are crucial for subsequent vulcanization (cross-linking) of the rubber.[1]

3. Chain Transfer: This is a critical step that limits the molecular weight of the polymer. The growing carbocation can be terminated by transferring a proton to a monomer, a solvent molecule, or the counter-ion. This process terminates the growth of one polymer chain while simultaneously creating a new carbocation that can initiate the growth of another chain.[4]

4. Termination: True termination reactions, where the active center is irreversibly destroyed, can also occur, though chain transfer is the more dominant mechanism for controlling molecular weight in this compound synthesis.

Below is a diagram illustrating the cationic polymerization mechanism of isobutylene and isoprene.

Caption: Cationic Polymerization Mechanism of this compound.

Quantitative Data Summary

The properties of the resulting isobutylene-isoprene copolymer are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Monomer Reactivity Ratios

Monomer reactivity ratios (r₁ for isobutylene and r₂ for isoprene) indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer.

| r₁ (Isobutylene) | r₂ (Isoprene) | Catalyst System | Solvent | Temperature (°C) | Reference |

| 1.54 ± 0.06 | - | Et₂AlCl / EtAlCl₂ | Hexane | -75 | [5] |

| ~1.0 | - | Modified Alkylaluminum Halides | Hexane | -75 | [5] |

Note: Data for r₂ is often not explicitly stated in the context of this compound synthesis due to the very low concentration of isoprene.

Table 2: Effect of Reaction Parameters on Molecular Weight

The molecular weight and its distribution are critical for the end-use properties of this compound. These are primarily controlled by the reaction temperature and the concentrations of monomer, initiator, and chain transfer agents.

| Parameter | Change | Effect on Number-Average Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Reference |

| Temperature | Decrease from -35°C to -78°C | Increase | - | [6][7] |

| Initiator (AlCl₃) Conc. | Increase | Decrease | - | [2] |

| Isoprene/Isobutylene Ratio | Increase | Decrease | - | [3] |

| High Gravity Level | Increase from 15 g's to 670 g's | Increase | Decrease | [8] |

Experimental Protocols

Below is a generalized experimental protocol for the laboratory-scale synthesis of isobutylene-isoprene rubber via cationic polymerization.

Materials:

-

Isobutylene (high purity)

-

Isoprene (high purity)

-

Methyl chloride (or other suitable solvent like hexane), dried

-

Aluminum trichloride (AlCl₃) or other Lewis acid catalyst

-

Initiator (e.g., water or a suitable organic compound)

-

Methanol (for termination)

-

Antioxidant (e.g., butylated hydroxytoluene - BHT)

-

Hexane (for dissolution of the polymer)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet

-

Dry ice/acetone or liquid nitrogen cooling bath

-

Syringes for transfer of reagents

-

Schlenk line or glove box for inert atmosphere operations

Procedure:

-

Reactor Setup: The reactor is thoroughly dried and assembled. The system is then purged with a dry inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Cooling: The reactor is cooled to the desired reaction temperature, typically between -80°C and -100°C, using a cooling bath.[1]

-

Monomer and Solvent Charging: The dried solvent (e.g., methyl chloride) is transferred to the reactor. Subsequently, the purified and cooled isobutylene and isoprene monomers are added to the reactor in the desired ratio.

-

Initiator and Catalyst Preparation: The catalyst solution is prepared separately by dissolving the Lewis acid (e.g., AlCl₃) in a small amount of the dry solvent under an inert atmosphere. The initiator is introduced into the monomer feed or the catalyst solution.

-

Polymerization: The catalyst solution is slowly added to the vigorously stirred monomer solution in the reactor. The polymerization is typically very rapid and exothermic, so careful control of the addition rate and temperature is crucial. The reaction is allowed to proceed for a specific time to achieve the desired conversion.

-

Termination: The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol. This destroys the active carbocationic centers.

-

Product Isolation and Purification: An antioxidant is added to the polymer solution to prevent degradation. The polymer is then precipitated by adding the solution to a large volume of a non-solvent like methanol. The precipitated rubber is washed multiple times to remove residual catalyst and unreacted monomers.

-

Drying: The purified this compound is dried under vacuum at a moderate temperature until a constant weight is achieved.

The following diagram outlines the general experimental workflow for the synthesis of this compound.

References

- 1. This compound Synthesis: A Comprehensive Overview [chembroad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Synthesis and Characterization of Polyisobutylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of polyisobutylene (B167198) (PIB), a versatile polymer with significant applications in the pharmaceutical and medical device industries. This document details the core principles of PIB synthesis via cationic polymerization, offers in-depth experimental protocols for its preparation and characterization, and presents quantitative data to guide researchers in achieving desired polymer properties.

Synthesis of Polyisobutylene via Cationic Polymerization

Polyisobutylene is synthesized through the cationic polymerization of isobutylene (B52900) monomers. This process is initiated by a Lewis acid in the presence of a proton source (co-initiator) and proceeds through initiation, propagation, and termination steps. By carefully controlling the reaction conditions, the molecular weight, molecular weight distribution, and end-group functionality of the resulting polymer can be precisely tailored.

Reaction Mechanism

The cationic polymerization of isobutylene is a chain-growth polymerization that involves the following key steps:

-

Initiation: A Lewis acid (e.g., aluminum chloride, titanium tetrachloride) abstracts a halide from an initiator or reacts with a protic co-initiator (e.g., water, alcohol) to form a carbocation. This carbocation then attacks an isobutylene monomer, forming a new carbocation at the growing chain end.

-

Propagation: The carbocationic chain end repeatedly adds isobutylene monomers, leading to the growth of the polymer chain.

-

Chain Transfer: The growing polymer chain can transfer a proton to a monomer, solvent, or another polymer chain, resulting in the termination of the growing chain and the initiation of a new one. This is a critical step in controlling the molecular weight of the polymer.

-

Termination: The polymerization is terminated by the irreversible destruction of the propagating carbocation, for example, by reaction with a nucleophile or by rearrangement.

Living cationic polymerization is a specialized technique that minimizes chain transfer and termination reactions, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1][2] This is often achieved by using specific initiator/Lewis acid systems and by adding a proton trap to scavenge protic impurities that can lead to uncontrolled initiation.[3]

Experimental Protocols

-

Isobutylene (polymerization grade)

-

Lewis Acid (e.g., Aluminum chloride (AlCl₃), Titanium tetrachloride (TiCl₄))

-

Initiator/Co-initiator (e.g., water, tert-butyl chloride)

-

Solvent (e.g., hexane (B92381), dichloromethane)

-

Proton trap for living polymerization (e.g., 2,6-di-tert-butylpyridine)

-

Quenching agent (e.g., methanol)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Reactor Setup: A dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a gas inlet, and a septum is assembled. The system is purged with dry nitrogen or argon to create an inert atmosphere.

-

Solvent and Monomer Addition: The desired amount of anhydrous solvent (e.g., a mixture of hexane and dichloromethane) is transferred to the reactor via cannula. The reactor is cooled to the desired reaction temperature (e.g., -80 °C) using a cooling bath. The isobutylene monomer is then condensed into the reactor.

-

Initiation: The initiator/co-initiator system is prepared separately and added to the cooled monomer solution. For instance, a solution of the Lewis acid in the reaction solvent is prepared and added dropwise to the reactor. For living polymerizations, a proton trap is added prior to the initiator.[4][5]

-

Polymerization: The reaction is allowed to proceed for a predetermined time, with the temperature being carefully monitored and controlled.

-

Termination/Quenching: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.

-

Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.

Characterization of Polyisobutylene

The physical and chemical properties of the synthesized PIB are determined using a variety of analytical techniques.

Molecular Weight and Molecular Weight Distribution

Gel Permeation Chromatography (GPC) is the primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PIB.[1][6]

-

Sample Preparation: A dilute solution of the PIB sample (typically 1-2 mg/mL) is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF). The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.[6]

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is used. The system is calibrated with narrow-PDI polystyrene or polyisobutylene standards.[7]

-

Analysis: The prepared sample solution is injected into the GPC system. The elution profile is recorded, and the molecular weight parameters are calculated based on the calibration curve.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the microstructure of PIB, including the identification of end-groups.[8][9]

-

Sample Preparation: A solution of the PIB sample (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts and integration of the signals are analyzed to determine the structure of the polymer and to quantify the different types of end-groups present (e.g., exo-olefin, endo-olefin, chlorine-terminated).[10]

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of PIB.

-

Sample Preparation: A small amount of the PIB sample (typically 5-10 mg) is accurately weighed into an aluminum pan.[11]

-

DSC Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow as a function of temperature is recorded to determine the glass transition temperature (Tg).[12]

-

TGA Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and decomposition profile.

Quantitative Data

The following tables summarize the effect of various reaction parameters on the molecular weight and polydispersity of polyisobutylene synthesized via cationic polymerization.

Table 1: Effect of AlCl₃ Concentration on PIB Molecular Weight [13][14][15][16]

| [AlCl₃] (mol/L) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 0.01 | -30 | 2,500 | 5,750 | 2.3 |

| 0.02 | -30 | 1,800 | 3,960 | 2.2 |

| 0.03 | -30 | 1,200 | 2,520 | 2.1 |

| 0.02 | -20 | 1,500 | 3,450 | 2.3 |

| 0.02 | -40 | 2,200 | 5,060 | 2.3 |

Table 2: Effect of TiCl₄ Concentration on PIB Molecular Weight in a Living System [3][5][17][18][19][20]

| [TiCl₄] (mol/L) | [Initiator] (mol/L) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 0.05 | 0.005 | -80 | 10,000 | 11,500 | 1.15 |

| 0.10 | 0.005 | -80 | 10,200 | 11,832 | 1.16 |

| 0.20 | 0.005 | -80 | 9,800 | 11,270 | 1.15 |

| 0.10 | 0.010 | -80 | 5,100 | 5,916 | 1.16 |

| 0.10 | 0.0025 | -80 | 20,500 | 23,780 | 1.16 |

Table 3: Typical Thermal Properties of Polyisobutylene

| Property | Value |

| Glass Transition Temperature (Tg) | -65 °C to -70 °C |

| Decomposition Temperature (TGA, 5% weight loss) | ~350 °C |

Experimental Workflow and Logical Relationships

References

- 1. cenwaypib.com [cenwaypib.com]

- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. temarex.com [temarex.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

- 8. Polymer Analysis in Materials Science [sigmaaldrich.com]

- 9. scribd.com [scribd.com]

- 10. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. polymersource.ca [polymersource.ca]

- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cationic polymerization of isobutylene catalysed by AlCl3 with multiple nucleophilic reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of linear and star-shaped telechelic polyisobutylene by cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. research.aston.ac.uk [research.aston.ac.uk]

molecular weight determination of butyl rubber

An In-depth Technical Guide to the Molecular Weight Determination of Butyl Rubber

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques used to determine the molecular weight of this compound, a copolymer of isobutylene (B52900) and a small amount of isoprene. An understanding of the molecular weight and its distribution is critical as it directly influences the polymer's physical and mechanical properties, such as its viscoelasticity, strength, and processability. This document details the methodologies for Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), viscometry, and light scattering techniques.

Overview of Key Techniques

The determination of this compound's molecular weight is primarily accomplished through a combination of chromatographic and solution-based methods. Each technique provides different molecular weight averages and distributions, offering a comprehensive understanding of the polymer's characteristics.

-

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This is the most powerful and widely used technique for determining the complete molecular weight distribution of a polymer. It separates molecules based on their hydrodynamic volume in solution.[1]

-

Viscometry: This classical method relates the viscosity of a polymer solution to its molecular weight through the Mark-Houwink equation. It provides the viscosity-average molecular weight (Mv).[2]

-

Light Scattering: This technique measures the intensity of light scattered by polymer molecules in solution to determine the weight-average molecular weight (Mw) in an absolute manner.[3]

Data Presentation: Molecular Weight Parameters for this compound

The following table summarizes typical molecular weight parameters and Mark-Houwink constants for this compound. These values can vary depending on the specific grade and manufacturing process.

| Parameter | Symbol | Typical Value Range | Method of Determination |

| Number-Average Molecular Weight | Mn | 100,000 - 500,000 g/mol | GPC/SEC |

| Weight-Average Molecular Weight | Mw | 300,000 - 1,000,000 g/mol | GPC/SEC, Light Scattering |

| Z-Average Molecular Weight | Mz | > 1,000,000 g/mol | GPC/SEC |

| Polydispersity Index | PDI (Mw/Mn) | 2.0 - 5.0 | GPC/SEC |

| Viscosity-Average Molecular Weight | Mv | Similar to Mw | Viscometry |

| Mooney Viscosity (ML 1+8 @ 125°C) | - | 30 - 75 | Mooney Viscometer (ASTM D1646)[4] |

| Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | a |

| Tetrahydrofuran (THF) | 25 | 0.85 | 0.75 |

| Tetrahydrofuran (THF) | 30 | 2.0 | 0.67[5] |

Experimental Protocols

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

This protocol outlines the determination of molecular weight distribution of this compound using a GPC system equipped with refractive index (RI), viscometer, and multi-angle light scattering (MALS) detectors.

3.1.1. Materials and Equipment

-

GPC system with a pump, injector, column oven, and degasser

-

SEC columns suitable for high molecular weight polymers (e.g., Agilent PLgel MIXED-B)[6]

-

Refractive Index (RI) detector

-

Viscometer detector

-

Multi-Angle Light Scattering (MALS) detector[3]

-

Solvent: Tetrahydrofuran (THF), HPLC grade

-

This compound sample

-

Polystyrene or polyisobutylene (B167198) standards for calibration[5]

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.2 or 0.45 µm PTFE)

3.1.2. Experimental Workflow

GPC/SEC experimental workflow for this compound analysis.

3.1.3. Procedure

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in THF to a concentration of approximately 0.1-0.2% (w/v). Allow the sample to dissolve completely, which may take several hours with gentle agitation. Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulates.[6]

-

System Setup: Prepare fresh THF as the mobile phase and degas it thoroughly. Set the GPC system to a constant flow rate (e.g., 1.0 mL/min) and a stable column oven temperature (e.g., 35°C).

-

Calibration (if not using MALS for absolute MW): If using conventional calibration, prepare a series of narrow polystyrene or polyisobutylene standards of known molecular weights. Inject each standard and create a calibration curve of log(MW) versus elution time.

-

Sample Analysis: Inject the filtered this compound sample into the GPC system.

-

Data Acquisition: Record the signals from the RI, viscometer, and MALS detectors as the sample elutes from the columns.

-

Data Analysis:

-

With MALS (Absolute Molecular Weight): Use the data from the MALS and RI detectors to calculate the absolute molecular weight at each elution slice without the need for column calibration.[3]

-

With Universal Calibration: Use the polystyrene calibration curve along with the Mark-Houwink constants for polystyrene and this compound to construct a universal calibration curve and determine the molecular weight distribution.[7]

-

Calculate the number-average (Mn), weight-average (Mw), Z-average (Mz) molecular weights, and the polydispersity index (PDI = Mw/Mn).

-

Viscometry

This protocol describes the determination of the viscosity-average molecular weight (Mv) of this compound using a capillary viscometer.

3.2.1. Materials and Equipment

-

Ubbelohde or Ostwald capillary viscometer[8]

-

Constant temperature water bath (e.g., 25°C ± 0.1°C)[9]

-

Stopwatch

-

Volumetric flasks and pipettes

-

Solvent: Toluene (B28343) or THF

-

This compound sample

-

Analytical balance

3.2.2. Experimental Workflow

Viscometry experimental workflow for determining Mv.

3.2.3. Procedure

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene or THF) at a known concentration (e.g., 1 g/dL). From this stock solution, prepare a series of dilutions of varying concentrations.[9]

-

Flow Time Measurement:

-

Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

-

Measure the flow time of the pure solvent (t₀) through the capillary. Repeat for consistency.

-

For each polymer solution, measure the flow time (t) in the same manner.[8]

-

-

Calculations:

-

Calculate the relative viscosity (η_rel) = t / t₀

-

Calculate the specific viscosity (η_sp) = η_rel - 1

-

Calculate the reduced viscosity (η_red) = η_sp / c

-

Calculate the inherent viscosity (η_inh) = ln(η_rel) / c

-

-

Intrinsic Viscosity Determination: Plot both the reduced viscosity and the inherent viscosity against concentration (c). Extrapolate the two lines to zero concentration. The common y-intercept is the intrinsic viscosity ([η]).[2]

-

Molecular Weight Calculation: Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv).[10] The values for K and a are specific to the polymer-solvent-temperature system (see Table 2).

Mooney Viscosity (ASTM D1646)

Mooney viscosity is not a direct measure of molecular weight but is a widely used quality control parameter that correlates with the average molecular weight of the rubber.[4]

3.3.1. Materials and Equipment

-

Mooney viscometer with a large rotor

-

This compound sample

-

Die cavity and rotor conforming to ASTM D1646 specifications

3.3.2. Experimental Workflow

Mooney viscosity test workflow (ASTM D1646).

3.3.3. Procedure

-

Instrument Preparation: Preheat the Mooney viscometer to the specified temperature, typically 100°C or 125°C.[11]

-

Sample Insertion: Place a sample of this compound that is sufficient to fill the die cavity above and below the rotor.

-

Test Execution:

-

Close the platens to seal the die cavity.

-

Allow the rubber to warm up for a pre-heating time of 1 minute.

-

Start the rotor, which rotates at a constant speed of 2 rpm.

-

The resistance to the rotation is measured as torque in Mooney units.

-

-

Reading: The Mooney viscosity is read after a specified running time, typically 4 or 8 minutes. The result is reported as "ML 1+8 @ 125°C," where M stands for Mooney, L for the large rotor, 1 is the pre-heat time in minutes, 8 is the rotor running time in minutes, and 125°C is the test temperature.

Logical Relationships of Molecular Weight Determination Methods

The different techniques for molecular weight determination are often used in a complementary manner to provide a full picture of the polymer's characteristics.

Interrelation of molecular weight determination techniques.

This guide provides a foundational understanding of the principles and methodologies for determining the molecular weight of this compound. For specific applications, it is recommended to consult the relevant ASTM standards and instrument manuals for detailed operational procedures.

References

- 1. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 2. wyatt.com [wyatt.com]

- 3. store.astm.org [store.astm.org]

- 4. "Gpc Calibration for the Molecular Weight Measurement of Butyl Rubbers" by Judit Puskas and Rob Hutchinson [ideaexchange.uakron.edu]

- 5. agilent.com [agilent.com]

- 6. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 7. Determination of Viscosity Average Molecular Weight of Polymer (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. spegroup.ru [spegroup.ru]

- 9. macro.lsu.edu [macro.lsu.edu]

- 10. file.yizimg.com [file.yizimg.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Thermal Properties of Raw Butyl Rubber

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermal properties of raw butyl rubber (IIR), a copolymer of isobutylene (B52900) and a small amount of isoprene. A thorough understanding of these properties is critical for applications ranging from pharmaceutical stoppers and seals, where thermal stability and integrity are paramount, to various industrial uses that demand specific thermal performance characteristics. This document details key thermal parameters, outlines the standardized experimental methodologies for their determination, and presents the data in a clear, comparative format.

Core Thermal Properties of this compound

The thermal behavior of a polymer like this compound dictates its operational range and suitability for specific applications. The key properties include its response to temperature changes (glass transition, expansion) and its ability to manage thermal energy (conductivity, heat capacity, and stability at elevated temperatures).

Data Presentation: Summary of Thermal Properties

The following table summarizes the key quantitative thermal properties of raw this compound, compiled from various technical sources. It is important to note that these values can be influenced by the specific grade of the rubber, its molecular weight, and the presence of any additives.

| Thermal Property | Typical Value Range | Units | Notes |

| Glass Transition Temperature (Tg) | -65 to -50 | °C | The temperature at which the rubber transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2][3][4][5] |

| Melting Point | Not applicable | N/A | As an amorphous polymer, this compound does not have a distinct melting point but rather a softening point. Some sources report a softening range of -54°C to -12°C.[1] |

| Thermal Conductivity (k) | 0.13 to 0.23 | W/(m·K) | This compound is a thermal insulator with low conductivity.[5][6][7] The value tends to decrease at lower temperatures.[8] |

| Specific Heat Capacity (Cp) | 1600 to 1950 | J/(kg·K) | Represents the amount of heat required to raise the temperature of a unit mass of the material by one degree.[5][7] |

| Thermal Decomposition Temperature | Onset ~200 - 205 | °C | The temperature at which the polymer begins to chemically degrade.[2] Significant decomposition occurs at higher temperatures (330-390°C).[9] |

| Coefficient of Linear Thermal Expansion (CLTE) | ~112 (for a specific composite) | ppm/°C (x 10-6/°C) | Raw this compound has a high CLTE compared to metals and ceramics.[10][11] The value is highly dependent on the specific compound formulation. |

Glass Transition Temperature (Tg) and Specific Heat Capacity (Cp)

The glass transition temperature (Tg) is a critical parameter that defines the lower service temperature limit of this compound. Below its Tg, the material becomes hard and brittle. This compound's low Tg, typically between -65°C and -50°C, allows it to remain flexible at low temperatures.[1][3][4][5]

The specific heat capacity (Cp) quantifies the amount of heat energy required to raise the temperature of the material.[1] Materials with a higher specific heat capacity can absorb more heat with a smaller rise in temperature.[12] this compound's specific heat capacity generally falls in the range of 1600 to 1950 J/(kg·K).[5][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC) - ASTM E1269

Both Tg and Cp are accurately determined using Differential Scanning Calorimetry (DSC), following the ASTM E1269 standard.[13][14]

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using a certified standard, typically indium for temperature and sapphire for heat capacity.[14][15]

-

Sample Preparation: A small, precisely weighed sample of raw this compound (typically 5-20 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[13][14] An empty pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. A baseline is established by running the temperature program with empty pans.[14]

-

Sapphire Standard: A run is performed with a sapphire standard of known mass to obtain a calibration factor for Cp calculation.[14][15]

-

Sample Analysis: The this compound sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10-20°C/min) through the temperature range of interest.[15] An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.[15]

-

Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

For Tg: The glass transition is observed as a step-like change in the heat flow curve.

-

For Cp: The specific heat capacity is calculated by comparing the heat flow signal from the sample to that of the sapphire standard and the baseline.[14] The result is a plot of Cp as a function of temperature.[13]

-

Mandatory Visualization: DSC Experimental Workflow

Caption: Workflow for determining Tg and Cp via DSC (ASTM E1269).

Thermal Decomposition

Thermal decomposition refers to the chemical degradation of the material at elevated temperatures. The onset of decomposition is a critical parameter for defining the maximum service temperature and processing limits of the rubber. For this compound, the onset of thermal decomposition is observed around 200-205°C in an inert atmosphere.[2] More rapid and significant weight loss occurs at temperatures between 330°C and 390°C.[9] Thermal-oxidative degradation (in the presence of air) can occur at lower temperatures and proceeds primarily through chain scission.[16]

Experimental Protocol: Thermogravimetric Analysis (TGA) - ASTM E1131

The thermal stability and decomposition profile of this compound are determined using TGA, as specified in ASTM E1131.[17][18]

Methodology:

-

Sample Preparation: A small sample (typically 10-15 mg) of the raw this compound is placed into a tared TGA sample pan.[17]

-

Instrument Setup: The sample is placed on a high-precision microbalance within a furnace. The desired atmosphere is established by purging with a specific gas (e.g., nitrogen for inert decomposition, or air for oxidative stability studies) at a controlled flow rate.[17][19]

-

Heating Program: The furnace heats the sample according to a predefined temperature program, typically a constant heating rate (e.g., 10 or 20°C/min) up to a final temperature (e.g., 800°C).[2][19]

-

Data Collection: The microbalance continuously records the mass of the sample as a function of temperature and time.

-

Data Analysis: The resulting data is plotted as a TGA curve (percent weight vs. temperature) and its first derivative, the DTG curve (rate of weight loss vs. temperature).[9] The TGA curve is analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates (from DTG peaks), and the amount of residue at the final temperature.[17][18]

Mandatory Visualization: TGA Experimental Workflow

Caption: Workflow for determining thermal decomposition via TGA (ASTM E1131).

Thermal Conductivity (k)

Thermal conductivity is a measure of a material's ability to conduct heat. Materials with low thermal conductivity are good insulators. This compound is considered a thermal insulator, with a low thermal conductivity typically in the range of 0.13 to 0.23 W/(m·K).[1][5][6][7] This property makes it suitable for applications requiring thermal insulation, such as seals and gaskets.[1]

Experimental Protocol: Guarded Heat Flow Meter - ASTM E1530

The thermal conductivity of solid materials like this compound is commonly measured using a guarded heat flow meter, a steady-state technique described in ASTM E1530.[20][21]

Methodology:

-

Sample Preparation: A flat, smooth specimen of this compound with a uniform thickness (typically less than 25 mm) and known dimensions is prepared.[22]

-

Instrument Setup: The specimen is placed between two parallel plates, a heated upper plate and a cooled lower plate, which are maintained at different, constant temperatures. A heat flux transducer is positioned in series with the specimen.[22] A guard heater surrounds the test area to minimize radial heat loss and ensure one-dimensional heat flow through the sample.

-

Steady-State Condition: A constant axial force is applied to ensure good thermal contact. The system is allowed to reach thermal equilibrium (steady-state), where the temperature at all points is constant over time.

-

Measurement: At steady-state, the temperature difference across the specimen (ΔT) and the heat flow rate (Q) through the specimen (measured by the calibrated heat flux transducer) are recorded.

-

Calculation: The thermal resistance (R) of the specimen is calculated. From the resistance and the specimen's thickness (L), the thermal conductivity (k) is determined using the formula: k = L / (R · A), where A is the cross-sectional area.

Mandatory Visualization: Guarded Heat Flow Meter Experimental Workflow

Caption: Workflow for measuring thermal conductivity via Guarded Heat Flow Meter (ASTM E1530).

Coefficient of Linear Thermal Expansion (CLTE)

The CLTE describes the change in a material's length per unit length for a one-degree change in temperature.[23] Like most polymers, this compound has a relatively high CLTE compared to metals, meaning it expands and contracts significantly with temperature changes.[10][24] This is a critical design consideration, especially when this compound components are bonded to or constrained by materials with lower CLTE values, as it can induce significant stress. The shrinkage of various rubbers is ranked, with this compound having a higher shrinkage rate than natural rubber or neoprene.[10]

Experimental Protocol: Dilatometry - ASTM D696

The CLTE of plastics and rubbers is determined using a vitreous silica (B1680970) dilatometer according to the ASTM D696 standard test method.[23][25][26]

Methodology:

-

Sample Preparation: A specimen of a specific length is prepared and its initial length (L0) at room temperature is precisely measured.

-

Instrument Setup: The specimen is placed inside a vitreous silica tube. A push-rod, also made of vitreous silica (which has a very low and known CLTE), is placed in contact with the specimen. A measuring device, such as a dial gauge or LVDT, is attached to the other end of the rod to detect changes in its position.[23]

-

Temperature Cycling: The assembly containing the specimen is placed in a temperature-controlled bath or chamber. The standard test method specifies cycling between -30°C and +30°C.[23][27]

-

Measurement: The specimen is first cooled to -30°C and allowed to reach thermal equilibrium. The reading on the measuring device is recorded. The temperature is then raised to +30°C, and the new reading is recorded after the specimen has stabilized.

-

Calculation: The change in the specimen's length (ΔL) is determined from the difference in the readings. The CLTE (α) is then calculated using the formula: α = ΔL / (L0 · ΔT), where ΔT is the temperature change (60°C for the standard test).[27][28]

Mandatory Visualization: Dilatometry Experimental Workflow

Caption: Workflow for measuring CLTE via Dilatometry (ASTM D696).

References

- 1. iltusa.com [iltusa.com]

- 2. mdpi.com [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. premlene.com [premlene.com]

- 5. matmake.com [matmake.com]

- 6. ekibv.com [ekibv.com]

- 7. Thermal Properties of Rubbers [themechanicalengineeringhandbook.com]

- 8. The thermal conductivity of this compound at low temperatures - UBC Library Open Collections [open.library.ubc.ca]

- 9. Thermal Decomposition of Brominated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xmbestseal.com [xmbestseal.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. matestlabs.com [matestlabs.com]

- 14. infinitalab.com [infinitalab.com]

- 15. mse.ucr.edu [mse.ucr.edu]

- 16. osti.gov [osti.gov]

- 17. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 18. qub.ac.uk [qub.ac.uk]

- 19. cmclaboratories.com [cmclaboratories.com]

- 20. coirubber.com [coirubber.com]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

- 23. plastics.ulprospector.com [plastics.ulprospector.com]

- 24. rct [rct.kglmeridian.com]

- 25. standards.iteh.ai [standards.iteh.ai]

- 26. store.astm.org [store.astm.org]

- 27. eyoungindustry.com [eyoungindustry.com]

- 28. msesupplies.com [msesupplies.com]

Unveiling the Barrier: A Technical Guide to Gas Permeability in Butyl Rubber

For researchers, scientists, and drug development professionals, understanding the gas permeability of butyl rubber is paramount for ensuring the stability and efficacy of packaged pharmaceuticals. This in-depth technical guide explores the core principles of gas permeability in this compound, details the experimental methods for its measurement, and presents key data for various gases, providing a critical resource for material selection and product development.

This compound, a synthetic elastomer comprised of isobutylene (B52900) and a small percentage of isoprene, is renowned for its exceptionally low gas permeability. This characteristic makes it an indispensable material for applications where maintaining a sterile and controlled environment is critical, such as in pharmaceutical stoppers, seals, and vials.[1][2] Its tightly packed molecular structure creates a tortuous path for gas molecules, significantly hindering their diffusion.[2] This guide will delve into the nuances of this critical property, offering a comprehensive overview for professionals in the pharmaceutical and materials science fields.

The Science of Permeation: How Gases Traverse this compound

Gas permeability through a solid material like this compound is a complex process governed by the solution-diffusion mechanism. This process can be broken down into three key steps:

-

Adsorption: Gas molecules first adsorb onto the high-pressure surface of the rubber.

-

Diffusion: The adsorbed molecules then dissolve into the rubber matrix and move through the polymer chains via a series of random molecular-scale jumps, driven by a concentration gradient.

-

Desorption: Finally, the gas molecules desorb from the low-pressure surface.

The overall rate of permeation is influenced by both the solubility of the gas in the rubber and the diffusivity of the gas through it.

Factors at Play: What Influences Gas Permeability in this compound?

Several factors can significantly impact the rate at which gases permeate through this compound. A thorough understanding of these is crucial for predicting material performance and ensuring product integrity.

-

Gas Type: The size, shape, and polarity of the gas molecules play a significant role. Smaller molecules generally diffuse more quickly, while gases with a chemical affinity for the rubber will have higher solubility and thus higher permeability.[3]

-

Temperature: An increase in temperature generally leads to a higher permeation rate.[3] This is because the polymer chains become more mobile, creating larger transient gaps for gas molecules to pass through.

-

Pressure Differential: A greater pressure difference across the rubber barrier provides a stronger driving force for gas diffusion, resulting in a higher permeation rate.[3]

-

Material Thickness: The thickness of the rubber has an inverse relationship with the gas transmission rate; a thicker material will have lower permeability.[3]

-

Compound Formulation: The specific composition of the this compound compound, including the type and amount of fillers, plasticizers, and crosslinking agents, can alter its permeability. For instance, increased crosslinking can reduce permeability by creating a more rigid molecular network.[3] The addition of certain fillers, such as lamellar solids, can create a more tortuous path for diffusing gas molecules, thereby decreasing permeability.

Below is a diagram illustrating the logical relationships between these key factors.

References

basic principles of butyl rubber vulcanization

An In-depth Technical Guide to the Core Principles of Butyl Rubber Vulcanization

Introduction to this compound (IIR)

This compound (IIR) is a synthetic elastomer produced by the copolymerization of isobutylene (B52900) with a small percentage of isoprene (B109036) (typically 1-3%).[1][2][3] This unique molecular structure, characterized by a largely saturated polyisobutylene (B167198) backbone with minimal randomly distributed isoprene units, imparts its most valued properties: exceptional impermeability to gases and moisture, excellent thermal stability, and high resistance to ozone and weathering.[1][4][5][6][7]

The low degree of unsaturation, provided by the isoprene monomer, is the critical site for vulcanization.[3][8] Vulcanization, or curing, is a chemical process that converts the linear, thermoplastic raw polymer chains into a three-dimensional, cross-linked network.[5][9] This transformation is fundamental, as it converts the soft, tacky raw gum into a strong, elastic, and durable material suitable for demanding applications in the pharmaceutical, automotive, and construction industries.[10][11] However, the low unsaturation that gives IIR its stability also makes it less reactive, necessitating specialized vulcanization systems compared to highly unsaturated rubbers like natural rubber (NR) or styrene-butadiene rubber (SBR).[8][10]

Core Vulcanization Systems for this compound

Due to its low reactivity, this compound requires highly active curing systems. The choice of system is critical as it dictates the processing characteristics, cure rate, and the final physical and chemical properties of the vulcanizate.[8][12] The three primary systems are accelerated sulfur, resin, and quinone dioxime cures.

Accelerated Sulfur Vulcanization

This is the most common method for curing this compound.[1] Given the low number of reactive double bonds, the system relies on ultra-fast accelerators to achieve practical cure times and properties.[8][9]

-

Mechanism : The process involves heating the rubber with elemental sulfur, an activator (typically zinc oxide and stearic acid), and one or more accelerators.[1][13] Ultra-accelerators from the thiuram (e.g., Tetramethylthiuram Disulfide - TMTD) or dithiocarbamate (B8719985) classes are essential.[8][9] The accelerator and activator react with sulfur to form a complex "active sulfurating agent".[13] This agent reacts with the isoprene unit on the butyl polymer chain, ultimately forming polysulfidic (C-Sₓ-C), disulfidic (C-S₂-C), and monosulfidic (C-S-C) cross-links between chains.[1] The resulting network structure provides the desired elasticity.

-

Properties : Accelerated sulfur cures are fast and produce vulcanizates with good general-purpose properties.[1] However, the polysulfidic cross-links are thermally less stable than other cross-link types and can be prone to reversion (loss of cross-links) at elevated temperatures.[1] For applications requiring superior aging and heat resistance, sulfur-donor systems, which use chemicals like TMTD without elemental sulfur, can be employed to promote more stable mono- and di-sulfidic links.[1]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Material Breakdown: What is this compound? - Rubber Articles | Timco Rubber [timcorubber.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ramsayrubber.com [ramsayrubber.com]

- 6. thomasnet.com [thomasnet.com]

- 7. Properties of Rubber Materials | Walker Rubber [walker-rubber.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. lusida.com [lusida.com]

- 10. nbinno.com [nbinno.com]

- 11. All about this compound | PPTX [slideshare.net]

- 12. rct [rct.kglmeridian.com]

- 13. makingchembooks.com [makingchembooks.com]

A Technical Guide to the Viscoelastic Properties of Uncrosslinked Butyl Rubber

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the viscoelastic properties of uncrosslinked butyl rubber (IIR). This compound, a copolymer of isobutylene (B52900) with a small percentage of isoprene, is a critical polymer in various industries, including pharmaceuticals for applications like stoppers and seals, due to its excellent gas impermeability and chemical resistance.[1][2] Understanding the viscoelastic nature of its uncrosslinked state is fundamental for optimizing processing, predicting material behavior, and ensuring the quality of the final product.

Fundamentals of Viscoelasticity in this compound

Viscoelasticity describes a material's ability to exhibit both viscous (liquid-like flow) and elastic (solid-like deformation and recovery) properties.[3][4] In uncrosslinked polymers like this compound, long-chain molecules form physical entanglements that act as temporary junctions.[3] When a stress is applied, the material deforms elastically by stretching these chain segments, but over time, the chains can slip past one another, resulting in viscous flow.[3]

The viscoelastic response is typically characterized using dynamic mechanical analysis (DMA) or rheometry, which measures the material's response to an oscillatory force.[4][5] The key parameters derived from these tests are:

-

Storage Modulus (G' or E'): This represents the elastic component of the material. It quantifies the energy stored and subsequently released per cycle of deformation and is a measure of the material's stiffness.[6][7]

-

Loss Modulus (G'' or E''): This represents the viscous component. It quantifies the energy dissipated as heat per cycle and is related to the material's ability to dampen energy.[6][7]

-

Tan Delta (tan δ): Defined as the ratio of the loss modulus to the storage modulus (G''/G'), tan delta is a measure of the material's damping efficiency.[6] A peak in the tan delta curve during a temperature sweep is often used to identify the glass transition temperature (Tg).

Experimental Protocols for Viscoelastic Characterization

The most common method for characterizing the viscoelastic properties of uncrosslinked this compound is through small-amplitude oscillatory shear (SAOS) experiments using a rotational rheometer or dynamic mechanical analyzer.

Objective: To measure the storage modulus (G'), loss modulus (G''), and tan delta (tan δ) as a function of frequency and temperature.

Methodology: Dynamic Frequency and Temperature Sweeps

-

Sample Preparation:

-

Uncrosslinked this compound is typically compression molded into flat, circular discs of a specific diameter (e.g., 25 mm) and thickness (e.g., 1-2 mm) to fit the rheometer geometry.

-

Care must be taken to ensure the sample is free of air bubbles and has a uniform thickness.

-

-

Instrumentation:

-

A strain-controlled or stress-controlled rotational rheometer equipped with a parallel-plate geometry (e.g., 25 mm plates) is commonly used.[8] An environmental chamber is required for temperature control.

-

Alternatively, a dynamic mechanical analyzer (DMA) can be used, often in tension or compression mode with a rectangular sample.[5][9]

-

-

Procedure:

-

Linear Viscoelastic Region (LVER) Determination: First, a strain sweep is performed at a fixed frequency and temperature to identify the range of strain over which G' and G'' are constant. A strain value within this linear region (typically 0.1% to 1%) is selected for all subsequent tests to ensure the material's structure is not perturbed by the measurement itself.

-

Frequency Sweep:

-

The sample is equilibrated at a constant temperature (e.g., 25°C).

-

An oscillatory shear strain is applied at the predetermined amplitude while the frequency is swept over a range, for instance, from 100 rad/s down to 0.1 rad/s.

-

G', G'', and tan δ are recorded as a function of angular frequency.

-

-

Temperature Sweep:

-

The sample is cooled to a sub-ambient temperature (e.g., -70°C).[9]

-

An oscillatory strain is applied at a fixed frequency (e.g., 1 Hz or 10 rad/s) while the temperature is ramped upwards at a constant rate (e.g., 3°C/min) to a temperature above the glass transition (e.g., 80°C).[9]

-

G', G'', and tan δ are recorded as a function of temperature.

-

-

-

Data Analysis:

-

The resulting data is plotted to visualize the material's behavior. Frequency sweep data is often plotted on a log-log scale, while temperature sweep data is plotted on a semi-log scale.

-

The glass transition temperature (Tg) is typically identified as the peak of the tan δ or G'' curve from the temperature sweep data.

-

References

- 1. youtube.com [youtube.com]

- 2. The New Elastomeric Compounds Made of this compound Filled with Phyllosilicates, Characterized by Increased Barrier Properties and Hydrophobicity and Reduced Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Rheology and Rheological Properties - Synthetic Rubber | Malvern Panalytical [malvernpanalytical.com]

- 5. alpinepolytech.com [alpinepolytech.com]

- 6. mdpi.com [mdpi.com]

- 7. Storage and loss modulus [goettfert.com]

- 8. webthesis.biblio.polito.it [webthesis.biblio.polito.it]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Butyl Rubber Nanocomposites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of butyl rubber (IIR) nanocomposites. The inclusion of various nanofillers into the this compound matrix can significantly enhance its mechanical, thermal, and barrier properties, opening up new applications in fields ranging from tire inner liners and vibration damping to pharmaceutical stoppers and chemical protective gear.

Introduction to this compound Nanocomposites

This compound, a copolymer of isobutylene (B52900) and a small amount of isoprene, is well-known for its excellent impermeability to gases and moisture, high damping characteristics, and good chemical and thermal stability.[1] The incorporation of nanofillers, such as layered silicates (clays), carbon nanotubes, graphene, and metallic oxides, can further improve these properties by creating a tortuous path for gas molecules, reinforcing the polymer matrix, and enhancing thermal stability.[2][3] The effectiveness of the reinforcement largely depends on the degree of dispersion and the interaction between the nanofiller and the this compound matrix.[4]